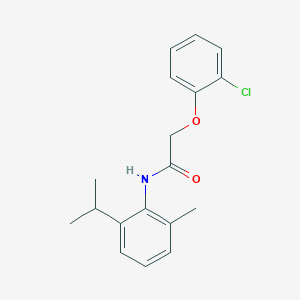![molecular formula C16H11Cl2NS B5525935 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline](/img/structure/B5525935.png)
3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline is a useful research compound. Its molecular formula is C16H11Cl2NS and its molecular weight is 320.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.9989259 g/mol and the complexity rating of the compound is 328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Properties
The scientific research applications of 3-chloro-4-[(1-chloro-2-naphthyl)thio]aniline span various fields, including organic synthesis, material science, and corrosion inhibition. While the specific compound this compound was not directly mentioned in the available literature, insights into related compounds and functionalities provide a broad understanding of the potential applications and significance in scientific research.
Synthesis of Derivatives : The synthesis of [1,3]oxazine derivatives catalyzed by thiamine hydrochloride (VB1) in water represents a green and efficient method for creating compounds with potential applications in pharmaceuticals and materials science. This method emphasizes the importance of eco-friendly catalysts in organic synthesis (Dhakane et al., 2014).
Corrosion Inhibition : A study on the corrosion inhibition properties of a newly synthesized thiophene Schiff base on mild steel X52 in acidic solutions demonstrates the application of such compounds in protecting industrial materials. The efficiency of corrosion inhibitors can significantly reduce maintenance costs and extend the lifespan of metal structures (Daoud et al., 2014).
Catalytic Methods : Research into catalytic methods for synthesizing arylamides from 3-hydroxy-2-naphthoic acid showcases the utility of these processes in producing high-value chemicals for dyes, pharmaceuticals, and pesticides. The exploration of effective catalysts highlights the ongoing efforts to enhance the efficiency and sustainability of chemical manufacturing (Shteinberg, 2022).
Polymer Science : The postfunctionalization of poly(3-hexylthiophene) to tune optical properties and enhance solid-state emission indicates the relevance of chemical modifications in developing advanced materials for electronic and photonic applications. Such studies are crucial for the progression of flexible electronics and solar cell technologies (Li et al., 2002).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-4-(1-chloronaphthalen-2-yl)sulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NS/c17-13-9-11(19)6-8-14(13)20-15-7-5-10-3-1-2-4-12(10)16(15)18/h1-9H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFVWFXUKMAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-pyrazol-1-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5525896.png)
![3a,8b-Dihydroxy-2-thiophen-2-yl-3-(2,2,2-trifluoroacetyl)indeno[1,2-b]furan-4-one](/img/structure/B5525904.png)
![4,6-dimethyl-1-(1,2,5-trimethyl-4-piperidinyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5525918.png)
![N-(4-METHOXYPHENYL)-N-({N'-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5525924.png)

![N-(4-Acetyl-phenyl)-3-benzo[1,3]dioxol-5-yl-acrylamide](/img/structure/B5525942.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5525946.png)
![4-(4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5525961.png)
![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5525962.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[(4-phenylphenyl)sulfamoyl]urea](/img/structure/B5525963.png)
![8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5525966.png)
![acetone O-[4-(dimethylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxime](/img/structure/B5525974.png)
